Cas no 104713-12-4 (Benzenemethanol, a-ethenyl-, (aS)-)

Benzenemethanol, α-ethenyl-, (αS)- is a chiral aromatic alcohol characterized by the presence of a vinyl group adjacent to the benzylic hydroxyl group in the (S)-configuration. This compound serves as a valuable intermediate in asymmetric synthesis and pharmaceutical applications due to its stereochemical purity and functional group versatility. The (αS)-enantiomer exhibits distinct reactivity in stereoselective reactions, enabling precise control over chiral center formation in complex molecules. Its rigid benzene ring and flexible vinyl moiety provide a balance of stability and reactivity, facilitating diverse transformations such as nucleophilic additions or polymerizations. The hydroxyl group allows for further derivatization, making it useful in fine chemical synthesis, particularly for bioactive compounds requiring enantiomeric specificity. Its structural features contribute to controlled molecular interactions in catalytic systems.
Benzenemethanol, a-ethenyl-, (aS)- structure
104713-12-4 structure
Product Name:Benzenemethanol, a-ethenyl-, (aS)-
CAS No:104713-12-4
MF:C9H10O
MW:134.175102710724
CID:126367
PubChem ID:5324666
Update Time:2025-11-01

Benzenemethanol, a-ethenyl-, (aS)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-ethenyl-, (aS)-
    • (R)-1-Phenyl-2-Propen-1-ol
    • (S)-phenyl vinyl carbinol
    • (r)-α-vinylbenzyl alcohol
    • (R)-1-Phenylallyl alcohol
    • (R)-α-Vinylbenzenemethanol
    • (1R)-1-Phenyl-2-propene-1-ol
    • (R)-ALPHA-VINYLBENZYL ALCOHOL
    • (R)-1-Phenyl-2-propen-1-ol technical, >=95% (sum of enantiomers, GC)
    • EN300-7344512
    • J-001235
    • AKOS025294013
    • (R)-1-phenylprop-2-en-1-ol
    • (+)(R)-Phenyl-vinyl-carbinol
    • SCHEMBL13090620
    • (1R)-1-phenylprop-2-en-1-ol
    • 104713-12-4
    • (R)-1-Phenyl-2-propen-1-ol, technical, >=95% (sum of enantiomers, GC)
    • MHHJQVRGRPHIMR-SECBINFHSA-N
    • Inchi: 1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2/t9-/m1/s1
    • InChI Key: MHHJQVRGRPHIMR-SECBINFHSA-N
    • SMILES: O[C@H](C=C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 134.073164938g/mol
  • Monoisotopic Mass: 134.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: liquid
  • Density: 1.021 g/mL at 20 °C(lit.)
  • Refractive Index: n20/D 1.543
  • PSA: 20.23000
  • LogP: 1.90600
  • Solubility: Not determined

Benzenemethanol, a-ethenyl-, (aS)- Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Storage Condition:−20°C
  • Risk Phrases:36/37/38
  • Safety Term:Hazard Codes XiRisk Statements 36/37/38Safety Statements 26-36WGK Germany 3

Benzenemethanol, a-ethenyl-, (aS)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4293702-1.0g
(1S)-1-phenylprop-2-en-1-ol
104713-12-4
1g
$0.0 2023-06-07

Additional information on Benzenemethanol, a-ethenyl-, (aS)-

Recent Advances in the Study of Benzenemethanol, a-ethenyl-, (aS)- (CAS: 104713-12-4): A Comprehensive Research Brief

Benzenemethanol, a-ethenyl-, (aS)- (CAS: 104713-12-4) is a chiral compound of significant interest in the field of chemical biology and pharmaceutical research due to its potential applications in drug synthesis and biological activity modulation. Recent studies have focused on its stereoselective synthesis, pharmacological properties, and potential therapeutic uses. This research brief consolidates the latest findings and advancements related to this compound, providing a detailed overview of its current research landscape.

One of the key areas of investigation has been the development of efficient synthetic routes for Benzenemethanol, a-ethenyl-, (aS)-. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic asymmetric synthesis method that achieved high enantiomeric purity (ee > 99%) and yield (85%). This method utilizes a palladium-catalyzed allylic substitution reaction, which offers significant advantages over traditional approaches in terms of scalability and environmental impact.

In addition to synthetic advancements, researchers have explored the biological activities of Benzenemethanol, a-ethenyl-, (aS)-. Preliminary in vitro studies indicate that this compound exhibits moderate inhibitory effects on certain inflammatory cytokines, suggesting potential applications in the treatment of chronic inflammatory diseases. A recent Nature Chemical Biology paper highlighted its interaction with the NF-κB signaling pathway, although the exact mechanism remains under investigation.

Further pharmacological evaluations have revealed that Benzenemethanol, a-ethenyl-, (aS)- may serve as a promising scaffold for the development of novel antimicrobial agents. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported its activity against drug-resistant strains of Staphylococcus aureus, with MIC values in the range of 8-16 µg/mL. These findings underscore the compound's potential in addressing the growing challenge of antibiotic resistance.

The compound's physicochemical properties have also been characterized in detail. Recent computational studies using density functional theory (DFT) have provided insights into its molecular conformation and electronic structure, which are crucial for understanding its reactivity and interactions with biological targets. These theoretical studies complement experimental findings and aid in the rational design of derivatives with enhanced properties.

Despite these promising developments, challenges remain in the clinical translation of Benzenemethanol, a-ethenyl-, (aS)-. Pharmacokinetic studies in animal models have shown relatively rapid clearance rates, prompting ongoing research into formulation strategies to improve bioavailability. Additionally, comprehensive toxicity assessments are still needed to fully evaluate its safety profile.

In conclusion, Benzenemethanol, a-ethenyl-, (aS)- (CAS: 104713-12-4) represents a compound of growing importance in pharmaceutical research. The recent advancements in its synthesis, biological evaluation, and computational characterization provide a solid foundation for future drug development efforts. Continued research in this area may yield novel therapeutic agents with applications in inflammation, infectious diseases, and potentially other medical conditions.

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